molecular formula C16H16F5N3O B14949204 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one

5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14949204
M. Wt: 361.31 g/mol
InChI Key: KBJSIHWFQAGKCK-UHFFFAOYSA-N
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Description

5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with pentafluorophenyl and pentylimino groups, enhancing its chemical reactivity and stability.

Preparation Methods

The synthesis of 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolone core can participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives and pentafluorophenyl-substituted molecules. Compared to these, 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:

Properties

Molecular Formula

C16H16F5N3O

Molecular Weight

361.31 g/mol

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentafluorophenyl)-4-(pentyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H16F5N3O/c1-3-4-5-6-22-7-9-8(2)23-24(16(9)25)15-13(20)11(18)10(17)12(19)14(15)21/h7,23H,3-6H2,1-2H3

InChI Key

KBJSIHWFQAGKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC1=C(NN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

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